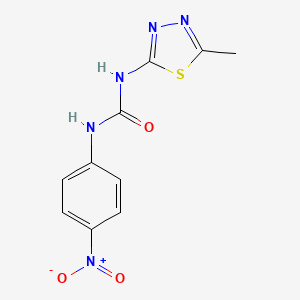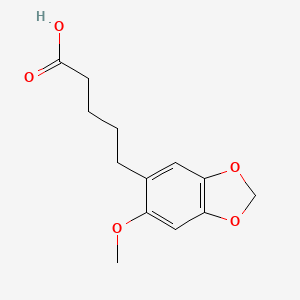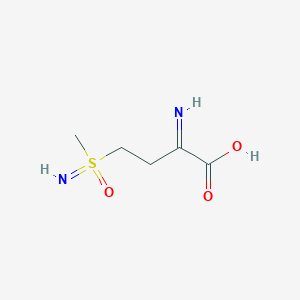![molecular formula C14H19NO3 B14569400 Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- CAS No. 61564-07-6](/img/structure/B14569400.png)
Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]-: is an organic compound with a complex structure that includes a butanamide backbone, a hydroxy group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- typically involves multiple steps:
Formation of the substituted phenyl ring: This step involves the introduction of the 5-methyl-2-(2-oxopropyl) group onto the phenyl ring. This can be achieved through Friedel-Crafts acylation using appropriate reagents and catalysts.
Attachment of the butanamide backbone: The next step involves the formation of the butanamide structure, which can be achieved through amidation reactions.
Introduction of the hydroxy group: The final step involves the introduction of the hydroxy group at the 3-position of the butanamide backbone. This can be achieved through selective hydroxylation reactions.
Industrial Production Methods
Industrial production of Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the oxopropyl substituent can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and oxopropyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Butanamide, 3-methyl-N-phenyl-
- Butanamide, 2-hydroxy-N,3,3-trimethyl-
- 2-Hydroxy-2-methylpropiophenone
Uniqueness
Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]- is unique due to its specific substitution pattern and the presence of both hydroxy and oxopropyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61564-07-6 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]butanamide |
InChI |
InChI=1S/C14H19NO3/c1-9-4-5-12(7-10(2)16)13(6-9)15-14(18)8-11(3)17/h4-6,11,17H,7-8H2,1-3H3,(H,15,18) |
InChI Key |
GLCZDYSTNCXHLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)C)NC(=O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethanol, 2-[(2-chloro-2-cyclohepten-1-yl)oxy]-](/img/structure/B14569377.png)



![2'-(Hydroxymethyl)-5,6-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14569413.png)
![N,N'-(Propane-1,3-diyl)bis[N-(1-cyanoethyl)acetamide]](/img/structure/B14569424.png)

![1-[4-(Diphenylphosphoryl)phenyl]piperidine](/img/structure/B14569428.png)
